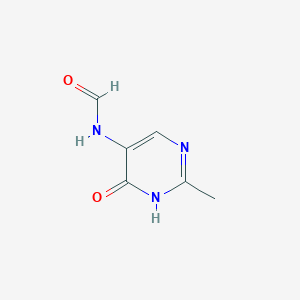
N-(2-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide is a compound belonging to the class of dihydropyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as Montmorillonite-KSF, which facilitates the formation of the dihydropyrimidinone core .
Industrial Production Methods
Industrial production of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which can have enhanced biological activities and improved pharmacological properties .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of functional materials, such as self-healing polymers and responsive materials
Mécanisme D'action
The mechanism of action of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide can be compared with other dihydropyrimidinones and related compounds:
Similar Compounds: Other dihydropyrimidinones, such as 2-ureido-4-methylpyrimidinone and its derivatives, share similar structural features and biological activities.
Uniqueness: The unique structural features of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide, such as the presence of the formamide group, contribute to its distinct chemical reactivity and biological properties
Propriétés
Numéro CAS |
106289-06-9 |
|---|---|
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
N-(2-methyl-6-oxo-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H7N3O2/c1-4-7-2-5(8-3-10)6(11)9-4/h2-3H,1H3,(H,8,10)(H,7,9,11) |
Clé InChI |
CQUCJMJEVXSHPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=O)N1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















